molecular formula C13H7BrO2S B12598481 Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- CAS No. 647845-16-7

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-

Cat. No.: B12598481
CAS No.: 647845-16-7
M. Wt: 307.16 g/mol
InChI Key: WVHIANSKZPAROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is a heterocyclic compound that combines the structural features of azulene and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azuleno[1,2-b]thiophene derivatives typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method involves the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function by treatment with 100% phosphoric acid .

Industrial Production Methods

While specific industrial production methods for azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can be used to alter the functional groups attached to the thiophene ring.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is unique due to its specific substitution pattern and the presence of both azulene and thiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

647845-16-7

Molecular Formula

C13H7BrO2S

Molecular Weight

307.16 g/mol

IUPAC Name

7-bromo-2-methylazuleno[1,2-b]thiophene-4,6-dione

InChI

InChI=1S/C13H7BrO2S/c1-6-4-9-12(16)8-5-11(15)10(14)3-2-7(8)13(9)17-6/h2-5H,1H3

InChI Key

WVHIANSKZPAROC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=CC=C(C(=O)C=C3C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.